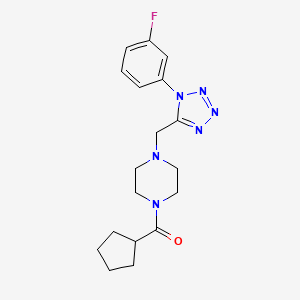

cyclopentyl(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cyclopentyl(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentyl(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

Formation of the Tetrazole Ring: This step involves the reaction of 3-fluorobenzylamine with sodium azide and triethyl orthoformate to form the tetrazole ring.

Piperazine Derivatization: The tetrazole derivative is then reacted with piperazine to form the piperazine-tetrazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Cyclopentyl(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorophenyl and piperazine moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of cyclopentyl(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is C23H28FN5O2, with a molecular weight of 425.5 g/mol. The compound features a cyclopentyl group, a piperazine moiety, and a tetrazole ring, which contribute to its pharmacological properties.

Antimicrobial Properties

Research indicates that tetrazole derivatives exhibit notable antimicrobial activity. This compound has been studied for its potential against various bacterial strains. Specifically, tetrazole compounds have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

| Bacterial Strain | MIC (μg/mL) | Reference Compound |

|---|---|---|

| Staphylococcus aureus | 31 | Penicillin |

| Escherichia coli | 125 | Penicillin |

| Pseudomonas aeruginosa | 125 | Penicillin |

Anticancer Potential

This compound has been evaluated for its anticancer properties. Studies have indicated that tetrazole derivatives can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival . The compound's ability to target specific receptors may enhance its efficacy in cancer treatment.

Neurological Disorders

The compound has been investigated for its effects on the central nervous system. Its piperazine structure allows it to interact with neurotransmitter receptors, making it a candidate for treating conditions such as anxiety and depression. Preliminary studies suggest that it may have anxiolytic properties, warranting further investigation .

Cannabinoid Receptor Modulation

This compound has shown selective binding to cannabinoid receptor type 1 (CB1), with a Ki value of 220 nM . This property highlights its potential as a therapeutic agent in pain management and other cannabinoid-related applications.

Case Study: Antimicrobial Efficacy

A study conducted on various tetrazole derivatives, including this compound, demonstrated significant antimicrobial activity against resistant strains of bacteria. The results indicated that the compound was particularly effective against Staphylococcus aureus, outperforming traditional antibiotics in some cases .

Research on Neurological Effects

In a controlled study assessing the anxiolytic effects of piperazine derivatives, this compound was administered to animal models exhibiting anxiety-like behaviors. The results showed a marked reduction in anxiety symptoms, suggesting its potential for therapeutic use in anxiety disorders .

Mecanismo De Acción

The mechanism of action of cyclopentyl(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- Cyclopentyl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

- Cyclopentyl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Uniqueness

Cyclopentyl(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is unique due to the presence of the 3-fluorophenyl group, which can impart distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research applications.

Actividad Biológica

Cyclopentyl(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone, with the CAS number 1049363-05-4, is a compound that has garnered attention due to its potential biological activities, particularly as a cannabinoid receptor modulator. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and relevant research findings.

- Molecular Formula : C₁₈H₂₃FN₆O

- Molecular Weight : 358.4 g/mol

- Structural Formula : The compound features a cyclopentyl group linked to a piperazine moiety, which is further connected to a tetrazole ring substituted with a fluorophenyl group.

Recent studies have identified this compound as a cannabinoid CB1 receptor inverse agonist . This classification is significant due to the role of CB1 receptors in various physiological processes, including appetite regulation, pain sensation, and mood modulation.

Cellular Effects

The compound has been shown to effectively antagonize the basal G protein coupling activity of the CB1 receptor . This was evidenced by a reduction in guanosine 5’-O-(3-thio)triphosphate (GTPγS) binding in cellular assays, indicating that it may inhibit the receptor's activity under basal conditions.

The mechanism by which this compound operates involves:

- Binding Affinity : The compound binds to the CB1 receptor, leading to an inverse agonist effect that reduces receptor activity compared to the inactive state.

- Signal Transduction Modulation : By inhibiting G protein signaling pathways associated with CB1 activation, it alters downstream effects related to neurotransmitter release and neuronal excitability.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant binding affinity for the CB1 receptor. The following table summarizes key findings from various studies:

In Vivo Studies

While in vitro results are promising, in vivo studies are essential for understanding the therapeutic potential and safety profile of this compound. Current literature lacks comprehensive in vivo data; however, ongoing research aims to address this gap.

Propiedades

IUPAC Name |

cyclopentyl-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23FN6O/c19-15-6-3-7-16(12-15)25-17(20-21-22-25)13-23-8-10-24(11-9-23)18(26)14-4-1-2-5-14/h3,6-7,12,14H,1-2,4-5,8-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRXYECRVCIGALM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23FN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.